molecular formula C27H41O2D3 B602758 Calcifediol-d3 CAS No. 1262843-45-7

Calcifediol-d3

Cat. No. B602758
M. Wt: 403.67
InChI Key:
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Description

Calcifediol, also known as calcidiol or 25-hydroxyvitamin D3, is a form of vitamin D produced in the liver by hydroxylation of vitamin D3 (cholecalciferol) by the enzyme vitamin D 25-hydroxylase . It is a major circulating metabolite of vitamin D3 and is the best indicator of the body’s vitamin D stores . Calcifediol is used to treat secondary hyperparathyroidism in adult patients with stage 3 or 4 chronic kidney disease and serum total 25-hydroxyvitamin D levels less than 30 ng/mL .


Synthesis Analysis

Vitamin D3 (cholecalciferol) is converted to 25-hydroxyvitamin D (25OHD) in the liver, through the action of 25-hydroxylases (mainly CYP2R1 and some other P450 enzymes) . Calcifediol is one step closer in the metabolic pathway to active vitamin D as it is independent of hepatic 25-hydroxylation .


Molecular Structure Analysis

Calcifediol is a hydroxycalciol that is calciol in which the hydrogen at position 25 has been replaced by a hydroxy group . It is a prehormone resulting from the oxidation of calciol in the liver .


Chemical Reactions Analysis

Calcidiol undergoes hydroxylation in the mitochondria of kidney tissue, and this reaction is activated by the renal 25-hydroxyvitamin D3-1- (alpha)-hydroxylase to produce calcitriol (1,25- dihydroxycholecalciferol), the active form of vitamin D3 .


Physical And Chemical Properties Analysis

Calcifediol differs pharmacokinetically from vitamin D3 in several ways. It is independent of hepatic 25-hydroxylation and thus is one step closer in the metabolic pathway to active vitamin D. At comparable doses to vitamin D3, calcifediol achieves target serum 25 (OH)D concentrations more rapidly and in contrast to vitamin D3, it has a predictable and linear dose–response curve irrespective of baseline serum 25 (OH)D concentrations .

Scientific Research Applications

  • Vitamin D Deficiency Assessment and Supplementation : Calcifediol is used to determine vitamin D deficiency levels and to supplement vitamin D-deficient individuals. It is more effective and has a rapid onset of action compared to cholecalciferol (vitamin D3) (Pérez-Castrillón, Usategui-Martín, & Płudowski, 2022).

  • Treatment of Vitamin D Deficiency : Calcifediol is effective in treating vitamin D deficiency and has been shown to improve vitamin D status more efficiently than vitamin D3, especially in certain populations like post-menopausal women (Iolascon, Moretti, de Sire, Calafiore, & Gimigliano, 2017).

  • Pharmacokinetics and Efficacy : Studies have shown that Calcifediol is more potent in increasing plasma concentrations of 25(OH)D3, a marker for vitamin D status, than vitamin D3. This makes it a viable option for achieving desired plasma concentrations rapidly (Jetter et al., 2014).

  • Role in COVID-19 Treatment : Calcifediol has been investigated for its role in reducing ICU admissions among hospitalized COVID-19 patients. A study found significant associations between calcifediol treatment and decreased ICU admissions (Jungreis & Kellis, 2020).

  • Improvement in Bone Density and Metabolism : Calcifediol has been shown to improve bone density and metabolism, particularly in populations such as postmenopausal women and individuals with chronic kidney disease, thus contributing to better bone health (Bianchi et al., 2011).

  • Effects on Lipid Profile : Calcifediol can improve the lipid profile in patients, particularly in those treated with statins like atorvastatin, indicating its role in cardiovascular health (Catalano et al., 2015).

  • Non-Genomic Effects on Cells : Calcifediol also exhibits non-genomic effects such as activating pathways in human preosteoblastic cells, indicating a broader range of biological activities (Donati et al., 2021).

  • Treatment of Respiratory Diseases : Calcifediol is proposed to be effective in treating respiratory diseases by rapidly correcting vitamin D deficiency and potentially influencing the clinical course of diseases like asthma, COPD, and COVID-19 (Entrenas-Castillo, Salinero-González, Entrenas-Costa, & Andújar-Espinosa, 2022).

  • Maternal and Fetal Vitamin D Availability : Calcifediol improves vitamin D availability for both mother and fetus when administered during pregnancy, compared to vitamin D3 (Gázquez et al., 2022).

Safety And Hazards

Calcifediol is a safe and effective treatment for vitamin D deficiency in the young adult population, but long-term use may be required to sustain optimal 25 (OH)D levels . No clinically relevant changes in bone metabolism parameters or toxic 25 (OH)D levels were observed, and no serious adverse events were reported throughout the study .

Future Directions

With the prevalence of vitamin D deficiency reaching epidemic proportions, there is a growing interest in vitamin D research field by the scientific community . Calcifediol is suitable for use in all patients with vitamin D deficiency and may be preferable to vitamin D3 for patients with obesity, liver disease, malabsorption and those who require a rapid increase in 25 (OH)D concentrations .

properties

IUPAC Name

(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]-1-deuterioethylidene]-4-(dideuteriomethylidene)cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44O2/c1-19-10-13-23(28)18-22(19)12-11-21-9-7-17-27(5)24(14-15-25(21)27)20(2)8-6-16-26(3,4)29/h11-12,20,23-25,28-29H,1,6-10,13-18H2,2-5H3/b21-11+,22-12-/t20-,23+,24-,25+,27-/m1/s1/i1D2,12D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWUBBDSIWDLEOM-CMMPNOGOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C(=C\1CC[C@@H](C/C1=C(\[2H])/C=C/2\CCC[C@]3([C@H]2CC[C@@H]3[C@H](C)CCCC(C)(C)O)C)O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20747283
Record name (3S,5Z,7E)-(6,19,19-~2~H_3_)-9,10-Secocholesta-5,7,10-triene-3,25-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20747283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

403.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Calcifediol-d3

CAS RN

140710-94-7, 1262843-45-7
Record name (εR,1R,3aS,4E,7aR)-4-[(2Z)-2-[(5S)-5-Hydroxy-2-(methylene-d2)cyclohexylidene]ethylidene-2-d]octahydro-α,α,ε,7a-tetramethyl-1H-indene-1-pentanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=140710-94-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3S,5Z,7E)-(6,19,19-~2~H_3_)-9,10-Secocholesta-5,7,10-triene-3,25-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20747283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
2
Citations
K Kalantar-Zadeh, MZ Molnar, CP Kovesdy… - Current opinion in …, 2012 - ncbi.nlm.nih.gov
MBD following kidney transplantation is common and characterized by loss of bone volume and mineralization abnormalities often leading to low turnover bone disease. Although there …
Number of citations: 100 www.ncbi.nlm.nih.gov
Ö YILDIRIM UĞURLU - 2022 - acikerisim.karabuk.edu.tr
ÖZ Koronavirüs, esas olarak insan solunum sistemini hedef alan başlıca patojenlerden biridir. COVID-19, 11 Mart 2020 tarihinde Dünya Sağlık Örgütü (DSÖ) tarafından küresel bir halk …
Number of citations: 0 acikerisim.karabuk.edu.tr

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